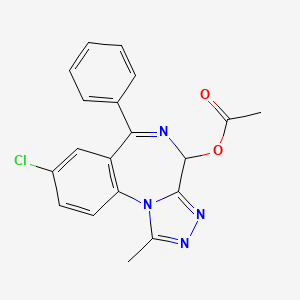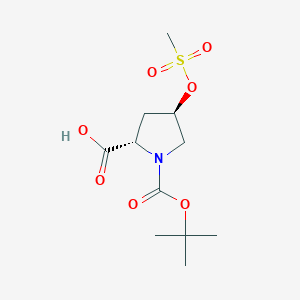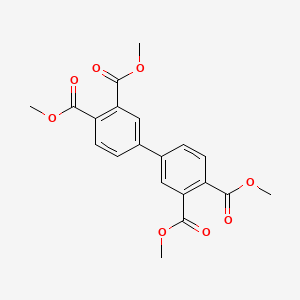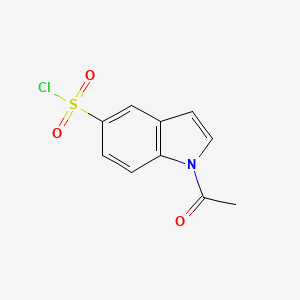
4-Acetoxy Alprazolam
Vue d'ensemble
Description
4-Acetoxy Alprazolam is a derivative of Alprazolam, a well-known benzodiazepine used primarily for its anxiolytic and sedative properties. This compound is characterized by the presence of an acetoxy group at the fourth position of the Alprazolam molecule. Benzodiazepines, including Alprazolam and its derivatives, are widely used in the treatment of anxiety disorders, panic disorders, and other conditions requiring sedation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy Alprazolam typically involves the acetylation of Alprazolam. The process begins with the preparation of Alprazolam, which is synthesized from 2-amino-5-chlorobenzophenone. The key steps include:
Formation of the Triazole Ring: This involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine to form a hydrazone intermediate, which is then cyclized to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of automated systems and stringent quality control measures are essential to maintain the efficacy and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetoxy Alprazolam undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, including 4-hydroxyalprazolam.
Reduction: Reduction reactions can convert the acetoxy group back to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include 4-hydroxyalprazolam, which retains the pharmacological activity of the parent compound, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
4-Acetoxy Alprazolam has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepines.
Biology: The compound is studied for its interactions with various biological targets, including gamma-aminobutyric acid type A receptors.
Medicine: Research focuses on its potential therapeutic applications, including its efficacy and safety profile compared to other benzodiazepines.
Mécanisme D'action
4-Acetoxy Alprazolam exerts its effects by binding to the gamma-aminobutyric acid type A (GABA_A) receptor in the central nervous system. This binding increases the receptor’s affinity for the inhibitory neurotransmitter gamma-aminobutyric acid, enhancing its inhibitory effects and leading to sedation, anxiolysis, and muscle relaxation. The compound’s mechanism of action is similar to that of Alprazolam, but the presence of the acetoxy group may influence its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alprazolam: The parent compound, widely used for its anxiolytic and sedative effects.
4-Hydroxyalprazolam: A metabolite of Alprazolam with similar pharmacological activity.
4-AcO-DMT: A synthetic psychedelic compound with a similar acetoxy group but different pharmacological effects.
Uniqueness
4-Acetoxy Alprazolam is unique due to the presence of the acetoxy group, which may alter its pharmacokinetic properties and potentially its pharmacological profile. This modification can influence the compound’s absorption, distribution, metabolism, and excretion, making it a valuable subject for research in drug development and pharmacology .
Propriétés
IUPAC Name |
(8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-11-22-23-18-19(26-12(2)25)21-17(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)24(11)18/h3-10,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUQGVUFUFUTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC(=O)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505045 | |
| Record name | 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30896-67-4 | |
| Record name | 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B1610337.png)


